molecular formula C10H13F2N3 B3017057 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine CAS No. 2324856-85-9

2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine

Cat. No. B3017057
M. Wt: 213.232
InChI Key: HCNGTDFZKCGTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine is not directly discussed in the provided papers. However, the papers do provide insights into related pyrazine compounds and their chemical behavior. Pyrazines are heterocyclic aromatic compounds with a nitrogen atom at the 1 and 4 positions of the six-membered ring. They are known for their varied applications, including their use as fluorescence labeling reagents for saccharides, as described in the first paper . The second paper discusses the separation of methylpyridines, which are structurally related to pyrazines, using electrophoretic techniques . These insights can be indirectly related to the analysis of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine, suggesting potential methods for its analysis and properties it may exhibit.

Synthesis Analysis

While the synthesis of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine is not detailed in the provided papers, the general approach to synthesizing pyrazine derivatives often involves the formation of the pyrazine ring followed by functionalization at the appropriate positions. The presence of a difluoropiperidinyl group suggests a multi-step synthesis that may include the introduction of the fluorine atoms and the piperidine ring at specific stages. The methodologies for synthesizing related compounds, such as the derivatization of monosaccharides with 2-amino-3-phenylpyrazine, could offer insights into potential synthetic routes .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which can influence the electronic properties of the molecule. The substitution of the pyrazine ring with a difluoropiperidinyl group at the 2-position and a methyl group at the 3-position would likely affect the molecule's electron distribution, reactivity, and interaction with other molecules. The structural analysis of related compounds, such as methylpyridines, can provide a comparative basis for understanding the electronic and steric effects of substituents on the pyrazine ring .

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can vary significantly depending on the substituents attached to the ring. The presence of a difluoropiperidinyl group could introduce steric hindrance and electronic effects that influence the compound's chemical reactions. For instance, the fluorine atoms may affect the acidity of protons on the piperidine ring, while the aromatic pyrazine ring could participate in electrophilic substitution reactions. The use of 2-amino-3-phenylpyrazine as a labeling reagent suggests that the pyrazine ring can be derivatized under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine would be influenced by its molecular structure. The difluoropiperidinyl group could impart lipophilicity, while the pyrazine ring could contribute to the molecule's stability and potential for hydrogen bonding. The fluorescence properties of related pyrazine compounds, as seen with 2-amino-3-phenylpyrazine, indicate that the compound may also exhibit fluorescence, which could be utilized in analytical applications . The separation of methylpyridines by electrophoretic techniques suggests that similar methods might be applicable for the analysis of the physical properties of 2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine, such as its charge and mobility in an electric field .

Scientific Research Applications

Synthesis and Characterization

The synthesis of difluoropiperidines, including compounds related to "2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine," has been explored due to their interest in organic and medicinal chemistry. A study by Verniest et al. describes a new synthetic pathway toward valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, which can be synthesized via electrophilic fluorination. This methodology was applied to establish the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid (Verniest et al., 2008).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, fluorinated compounds, such as 3,3-difluoropiperidines, are of considerable interest. Fluorinated pyrazoles, for example, bear additional functional groups that allow further functionalization and are explored for their utility as building blocks. Surmont et al. developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, demonstrating the importance of such fluorinated structures in drug development (Surmont et al., 2011).

Material Science Applications

The research also extends to material science applications, where difluoropiperidines and related compounds are used in the synthesis of novel materials. For instance, Jin et al. developed new heteroleptic iridium(III) complexes using 2,4,5-trifluorophenylpyridine as a ligand, demonstrating their potential in creating efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. Such findings highlight the diverse applications of fluorinated compounds in developing advanced materials (Jin et al., 2014).

Safety And Hazards

The safety and hazards associated with a compound refer to its potential risks and harmful effects. However, the specific safety and hazards of “2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine” are not available in the current literature5.


Future Directions

The future directions for research on “2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, specific future directions are not available in the current literature6.


properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c1-8-9(14-5-4-13-8)15-6-2-10(11,12)3-7-15/h4-5H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNGTDFZKCGTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluoropiperidin-1-yl)-3-methylpyrazine

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